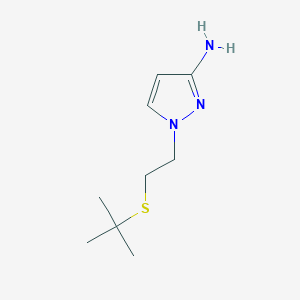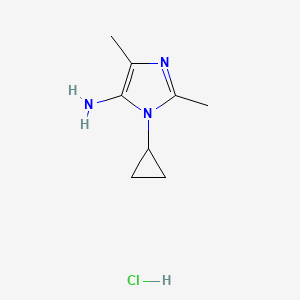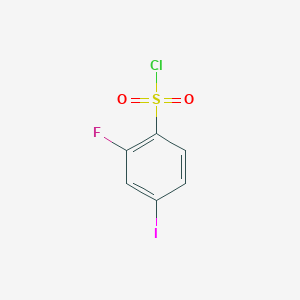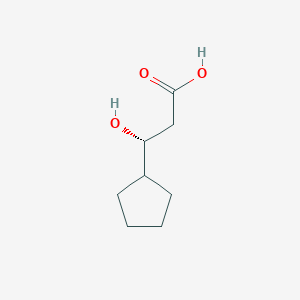![molecular formula C6H8ClF2N3 B13473188 1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)
1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C7H8F2N2·HCl It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride typically involves the introduction of a difluoromethyl group to a pyridazine ring. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions. This reaction is highly regioselective and offers good functional group compatibility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: The parent compound, which lacks the difluoromethyl group.
Pyridazinone: A derivative with an oxygen atom at the 3-position of the pyridazine ring.
Difluoromethylpyridine: A similar compound with a difluoromethyl group attached to a pyridine ring.
Uniqueness
1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride is unique due to the presence of both the difluoromethyl group and the pyridazine ring. This combination imparts distinct physicochemical properties, such as enhanced binding affinity and stability, making it a valuable compound in drug discovery and other scientific research applications .
Properties
Molecular Formula |
C6H8ClF2N3 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
[6-(difluoromethyl)pyridazin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H7F2N3.ClH/c7-6(8)5-2-1-4(3-9)10-11-5;/h1-2,6H,3,9H2;1H |
InChI Key |
RMICMBFADQXIRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1CN)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Oxan-4-ylidene)methyl]boronic acid](/img/structure/B13473110.png)
![Methyl 4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13473115.png)
![4-[2-(difluoromethyl)-1H-imidazol-1-yl]cyclohexan-1-one](/img/structure/B13473123.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B13473139.png)








